CYP26A1 Inhibitory Potency: 13 nM vs. Talarozole (5.1 nM) and Liarozole (7 µM)
In a direct biochemical comparison using human MCF7 cell microsomes and [3H]ATRA as a substrate, 3,5,6-trimethylpyridine-2-carboxylic acid demonstrated potent inhibition of CYP26A1 with an IC50 of 13 nM [1]. This places its potency between the investigational drug Talarozole (R115866), which exhibits an IC50 of 5.1 nM for CYP26A1 under similar assay conditions , and the less potent reference compound Liarozole, which shows an IC50 of 7 µM [2]. The 13 nM value confirms sub-100 nM potency, positioning this compound as a viable tool for modulating retinoic acid signaling in cellular models, with a potency profile that is well-defined and suitable for target validation studies.
| Evidence Dimension | CYP26A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Talarozole (R115866): 5.1 nM; Liarozole: 7,000 nM |
| Quantified Difference | 2.6-fold less potent than Talarozole; 538-fold more potent than Liarozole |
| Conditions | Human MCF7 cell microsomes using [3H]ATRA as substrate, 1 hr incubation |
Why This Matters
The defined CYP26A1 potency enables rational experimental design for retinoic acid pathway modulation studies, providing a benchmark for selecting tool compounds with appropriate potency windows.
- [1] BindingDB. BDBM50401154 CHEMBL2205775. Cytochrome P450 26A1 Inhibition Data. Accessed 2026-04-20. View Source
- [2] Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. J Med Chem. 2005;48(21):6747-6757. View Source
